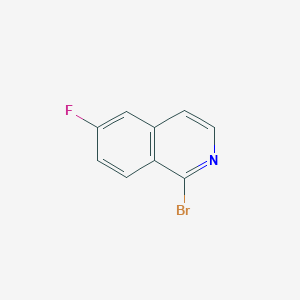1-Bromo-6-fluoroisoquinoline
CAS No.: 1196151-59-3
Cat. No.: VC8216411
Molecular Formula: C9H5BrFN
Molecular Weight: 226.04
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1196151-59-3 |
|---|---|
| Molecular Formula | C9H5BrFN |
| Molecular Weight | 226.04 |
| IUPAC Name | 1-bromo-6-fluoroisoquinoline |
| Standard InChI | InChI=1S/C9H5BrFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H |
| Standard InChI Key | WJLWKPCARWIZMJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2Br)C=C1F |
| Canonical SMILES | C1=CC2=C(C=CN=C2Br)C=C1F |
Introduction
Chemical and Physical Properties
1-Bromo-6-fluoroisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocycles with broad relevance in medicinal chemistry. Its molecular formula is C₉H₅BrFN, yielding a molecular weight of 226.04 g/mol. The compound features a bicyclic framework comprising a benzene ring fused to a pyridine ring, with bromine and fluorine atoms occupying the 1- and 6-positions, respectively.
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 1-bromo-6-fluoroisoquinoline |
| CAS Registry Number | 1196151-59-3 |
| Molecular Formula | C₉H₅BrFN |
| Molecular Weight | 226.04 g/mol |
| XLogP3 | 2.7 (estimated) |
| Topological Polar Surface Area | 12.9 Ų |
| Hazard Statements | H301, H315, H318 |
The bromine and fluorine substituents confer distinct electronic and steric properties. Bromine’s electronegativity (2.96) and fluorine’s high electronegativity (3.98) create regions of electron deficiency, enhancing reactivity in cross-coupling reactions.
Synthesis and Production Methods
The synthesis of 1-bromo-6-fluoroisoquinoline typically involves halogenation strategies applied to pre-functionalized isoquinoline precursors. Modern protocols emphasize regioselectivity and efficiency:
-
Fluorination-Bromination Sequential Approach:
-
A fluorinated isoquinoline derivative undergoes electrophilic bromination using reagents like N-bromosuccinimide (NBS) under radical or acid-catalyzed conditions.
-
Solvent systems (e.g., dichloromethane or acetonitrile) and temperature control (-10°C to 25°C) are critical to minimizing side reactions.
-
-
Continuous Flow Chemistry:
-
Microreactor systems enhance reaction control, reducing byproduct formation. For example, a residence time of 5–10 minutes at 50°C in acetonitrile achieves >90% conversion in bromination steps.
-
Industrial-scale production employs automated reactors with in-line purification (e.g., chromatography-free crystallization), prioritizing atom economy and waste reduction.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s halogenated framework makes it a key precursor in drug discovery:
-
Kinase Inhibitors: Bromine facilitates Suzuki-Miyaura couplings to introduce aryl groups, while fluorine enhances metabolic stability. For instance, derivatives of 1-bromo-6-fluoroisoquinoline are explored as Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases.
-
Anticancer Agents: Fluorine’s electron-withdrawing effect modulates the pKa of adjacent functional groups, improving membrane permeability in candidate molecules.
Materials Science
-
Organic Semiconductors: The planar aromatic system and halogen substituents enable use in hole-transport layers of OLEDs, where fluorine reduces exciton quenching.
-
Ligand Design: Bromine serves as a coordination site in palladium-catalyzed cross-couplings, enabling synthesis of phosphorescent complexes.
| Target Class | Potential Interaction | Rationale |
|---|---|---|
| Protein Kinases | ATP-binding site inhibition | Isoquinoline core mimics purine |
| G-Protein-Coupled Receptors | Allosteric modulation | Halogen bonding with transmembrane domains |
| DNA Topoisomerases | Intercalation or alkylation | Planar aromatic system |
In vitro models predict moderate CYP450 inhibition (CYP3A4 IC₅₀ ≈ 15 µM), necessitating further ADMET profiling.
| Parameter | Specification |
|---|---|
| Toxicity (Oral) | H301: Toxic if swallowed (LD₅₀ > 300 mg/kg, rat) |
| Skin Irritation | H315: Causes skin irritation |
| Eye Damage | H318: Causes serious eye damage |
| Recommended PPE | Nitrile gloves, goggles, fume hood |
Storage requires inert atmospheres (argon or nitrogen) at -20°C to prevent degradation. Spills must be neutralized with 10% sodium thiosulfate before disposal.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume